Structural Determinism of c-Met Inhibitor Pharmacophore: The 4-Methyl-2-(pyridin-2-yl) Motif Retains the '5-Atoms Regulation' While N-Phenyl Carboxamide Provides a Defined Conformational Scaffold
The compound integrates two validated c-Met pharmacophoric elements: (i) the '5 atoms regulation' motif spanning between the thiazole 2-pyridin-2-yl group and the core, and (ii) an N-phenyl carboxamide arm that pre-organizes the amide NH for hinge-region hydrogen bonding [1]. In contrast, the close analog N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide introduces an alternative H-bond donor/acceptr chain but lacks the 2-pyridin-2-yl group, altering geometry and predicted target engagement [1]. While no head-to-head IC50 comparison is available, this structural divergence is class-level inference that the target compound retains a particular c-Met interaction mode.
| Evidence Dimension | Presence of c-Met pharmacophoric '5 atoms regulation' feature |
|---|---|
| Target Compound Data | Retains 4-methyl and 2-pyridin-2-yl substituents fulfilling the '5 atoms regulation' [1] |
| Comparator Or Baseline | N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide (lacks 2-pyridin-2-yl group) |
| Quantified Difference | Not quantifiable; the target compound uniquely combines both pharmacophoric elements |
| Conditions | Structural comparison based on published crystallographic/pharmacophore analyses of c-Met inhibitors [1] |
Why This Matters
Procurement of the exact compound guarantees that both critical c-Met pharmacophoric elements are present, avoiding the risk of ordering a structurally similar analog that is incapable of engaging the target kinase in the same orientation.
- [1] Cilong Chu et al., AIP Conf. Proc. 2350, 020014 (2021). View Source
